molecular formula C19H18N2O2 B2713545 6-methoxy-N1-(4-phenoxyphenyl)benzene-1,2-diamine CAS No. 2413376-15-3

6-methoxy-N1-(4-phenoxyphenyl)benzene-1,2-diamine

Cat. No.: B2713545
CAS No.: 2413376-15-3
M. Wt: 306.365
InChI Key: MBOGSCNGFSVPOK-UHFFFAOYSA-N
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Description

6-methoxy-N1-(4-phenoxyphenyl)benzene-1,2-diamine is a chemical compound with the molecular formula C19H18N2O2. It is known for its versatile applications in scientific research, particularly in the fields of drug development and material science. This compound is characterized by its unique structure, which includes a methoxy group and a phenoxyphenyl group attached to a benzene-1,2-diamine core.

Scientific Research Applications

6-methoxy-N1-(4-phenoxyphenyl)benzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Safety and Hazards

The safety information for “6-methoxy-N1-(4-phenoxyphenyl)benzene-1,2-diamine” includes several hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Preparation Methods

The synthesis of 6-methoxy-N1-(4-phenoxyphenyl)benzene-1,2-diamine can be achieved through various synthetic routes. One common method involves the selective synthesis of N-arylbenzene-1,2-diamines by irradiating 4-methoxy-4’-substituted-azobenzenes in different solvents The reaction conditions, such as the choice of solvent and the presence of hydrochloric acid, play a crucial role in determining the major products formed

Chemical Reactions Analysis

6-methoxy-N1-(4-phenoxyphenyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups on the benzene ring are replaced with other groups, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-methoxy-N1-(4-phenoxyphenyl)benzene-1,2-diamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

6-methoxy-N1-(4-phenoxyphenyl)benzene-1,2-diamine can be compared with other similar compounds, such as:

    N-arylbenzene-1,2-diamines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

    1-arylbenzimidazoles: These compounds are structurally related and have similar applications in drug development and material science.

Properties

IUPAC Name

3-methoxy-2-N-(4-phenoxyphenyl)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-22-18-9-5-8-17(20)19(18)21-14-10-12-16(13-11-14)23-15-6-3-2-4-7-15/h2-13,21H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOGSCNGFSVPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1NC2=CC=C(C=C2)OC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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